molecular formula C20H14Br2O2S B2375930 (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS No. 80655-81-8

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No. B2375930
CAS RN: 80655-81-8
M. Wt: 478.2
InChI Key: DVDUNMVOMYBURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the types of reactions involved, the reagents and conditions used, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It can include looking at reaction mechanisms, the conditions under which the reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Polymeric Applications

6,6'-Dibromo-1,1'-bi-2-naphthol derivatives have been used in the synthesis of polymers, specifically poly(1,1‘-bi-2-naphthol)s [poly(BINOL)s]. These polymers have applications in Lewis acid catalysis, where they have been used to create polymeric Lewis acid complexes, representing a new generation of polymeric catalysts. These catalysts have been utilized in the Mukaiyama aldol condensation, demonstrating enhanced catalytic efficiency due to the organized catalytic centers within the optically active and regular polymer chain (Hu et al., 1996).

Chiral Polyurethane Synthesis

(R)-1,1'-Bi(2-naphthol) has been instrumental in the synthesis of chiral polyurethane, leading to polymers with a π-stacked, 2/1-helical conformation. This conformation is significant in the field of polymer chemistry, particularly in understanding the stability and dynamics of polymer chains in different temperature ranges (Gudeangadi et al., 2015).

Crystal Engineering

(R)-(+)-1,1'-Bi-2-naphthol has been used in crystal engineering to construct chiral organo-organometallic crystals. These crystals have potential applications in the study of molecular aggregation and interactions in crystalline structures, highlighting the role of chiral building blocks in crystal engineering (Grepioni et al., 2001).

Chiroptical Spectroscopic Methods

The compound has been the subject of study in chiroptical spectroscopic methods, particularly in understanding the conformational sensitivity of different spectroscopic techniques. These studies provide insights into the structural and conformational aspects of chiral molecules, which are crucial in the field of stereochemistry (Polavarapu et al., 2009).

Chiral Catalysts for Asymmetric Synthesis

(R)-6,6‘-Dibromo-1,1‘-bi-2-naphthol has been used in the preparation of novel chiral catalysts, particularly in enantioselective Mannich-type reactions. These reactions are significant in the synthesis of optically active β-amino acid derivatives, showcasing the importance of chiral catalysts in asymmetric synthesis (Ishitani et al., 2000).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It can also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This could involve looking at potential applications of the compound, areas where further research is needed, or ways in which its synthesis could be improved.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments.


properties

IUPAC Name

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORIFUHRGQKYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927367
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

CAS RN

13185-00-7, 80655-81-8, 65283-60-5
Record name 13185-00-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
36
Citations
Y Imai, N Tajima, T Sato… - … , Biological, and Chemical …, 2002 - Wiley Online Library
Molecular recognition in solid‐state crystallization involving derivatives of 1,1′‐bi‐2‐naphthol and benzoquinone was studied. No adduct crystal was formed when crystals of biphenyl …
Number of citations: 49 onlinelibrary.wiley.com
S Kobayashi, H Ishitani - Chirality: The Pharmacological …, 2000 - Wiley Online Library
A novel binuclear chiral zirconium catalyst was successfully used in enantioselective Strecker reactions. The catalyst was readily prepared from zirconium t‐butoxide (Zr(OtBu)4), (R)‐6,6…
Number of citations: 61 onlinelibrary.wiley.com
J Dong, T Li, C Dai, W Weng, X Xue… - Applied …, 2013 - Wiley Online Library
A straightforward, protecting‐group‐free protocol for the synthesis of chiral 6‐substituted and 6,6’‐disubstituted binols (binol = 1,1’‐bi‐2‐naphthol) by palladium‐catalyzed hydroxylation …
Number of citations: 7 onlinelibrary.wiley.com
H Ishitani, M Ueno, S Kobayashi - Journal of the American …, 2000 - ACS Publications
Catalytic enantioselective Mannich-type reactions of silyl enol ethers with aldimines have been successfully performed using a novel chiral zirconium catalyst prepared from zirconium(IV…
Number of citations: 311 pubs.acs.org
B Wang, X Feng, Y Huang, H Liu, X Cui… - The Journal of Organic …, 2002 - ACS Publications
The catalytic effect of chiral Lewis acids on the hetero-Diels−Alder reaction between aldehydes and Danishefsky's diene (1) has been investigated. A variety of combinations of different …
Number of citations: 123 pubs.acs.org
H Ishitani, S Komiyama, Y Hasegawa… - Journal of the …, 2000 - ACS Publications
Catalytic enantioselective Strecker-type reactions of aldimines with tributyltin cyanide (Bu 3 SnCN) proceeded smoothly in the presence of a novel chiral zirconium catalyst. High levels …
Number of citations: 268 pubs.acs.org
Y Imai, T Kinuta, K Kamon, N Tajima… - Crystal Growth and …, 2009 - ACS Publications
Chiral and racemic charge-transfer (CT) complexes of the 1,1′-bi-2-naphthol system with tetrafluoro-1,4-benzoquinone (TFBQ) were successfully formed by using chiral and racemic 6,…
Number of citations: 8 pubs.acs.org
Y Xiao, SV Malhotra - Tetrahedron: Asymmetry, 2006 - Elsevier
The asymmetric reduction of aromatic ketones has been studied in pyridinium-based room temperature ionic liquids, namely, 1-ethyl-pyridinium tetrafluoroborate, [EtPy] + [BF 4 ] − and 1-…
Number of citations: 20 www.sciencedirect.com
S Kobayashi, J Kobayashi, H Ishiani… - Chemistry–A European …, 2002 - Wiley Online Library
Optically active anti‐α‐methyl‐β‐amino acid derivatives have been prepared based on catalytic enantioselective addition of propionate units to simple and inert imines using a chiral …
S Kobayashi, H Ishitani - Chemical Reviews, 1999 - thevespiary.org
Chiral nitrogen-containing compounds are widely distributed in nature and include many biologically important molecules (Chart 1). In these compounds, the nitrogen-containing units …
Number of citations: 917 www.thevespiary.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.